molecular formula C12H18N2O B14195233 N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine CAS No. 922340-06-5

N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine

Cat. No.: B14195233
CAS No.: 922340-06-5
M. Wt: 206.28 g/mol
InChI Key: JVJQHSMSYYDNRP-UHFFFAOYSA-N
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Description

N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine is a complex organic compound featuring a cyclopropane ring substituted with a pyridin-3-yloxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with pyridin-3-ol in the presence of a coupling agent to form the ester intermediate. This intermediate is then reduced to the corresponding alcohol, which is subsequently converted to the amine via reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,2,2-Trimethyl-1-{[(pyridin-2-yl)oxy]methyl}cyclopropan-1-amine
  • N,2,2-Trimethyl-1-{[(pyridin-4-yl)oxy]methyl}cyclopropan-1-amine

Uniqueness

N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine is unique due to the position of the pyridin-3-yloxy group, which can influence its reactivity and binding properties compared to its isomers. This positional difference can result in distinct biological activities and applications.

Properties

CAS No.

922340-06-5

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N,2,2-trimethyl-1-(pyridin-3-yloxymethyl)cyclopropan-1-amine

InChI

InChI=1S/C12H18N2O/c1-11(2)8-12(11,13-3)9-15-10-5-4-6-14-7-10/h4-7,13H,8-9H2,1-3H3

InChI Key

JVJQHSMSYYDNRP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(COC2=CN=CC=C2)NC)C

Origin of Product

United States

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